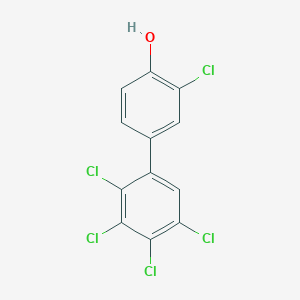

2',3,3',4',5'-Pentachlor-4-biphenylol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2',3,3',4',5'-Pentachloro-4-biphenylol and related chlorinated biphenyls involves processes such as acetylation, chlorination, and deacetylation, followed by coupling reactions. These steps are critical for introducing chlorine atoms at specific positions on the biphenyl structure, which significantly affects the compound's physical and chemical properties (Bergman & Wachtmeister, 1977).

Molecular Structure Analysis

The molecular arrangement and structure of chlorinated biphenyls, including pentachlorobiphenyls, are determined through techniques like X-ray crystallography. These analyses reveal the torsion angles, bond lengths, and overall geometry of the molecules, which are essential for understanding their reactivity and interactions with biological systems (Hanemann et al., 1995).

Chemical Reactions and Properties

Chlorinated biphenyls undergo various chemical reactions, including photo-reorganization, which can lead to the formation of complex structures with potential biological activity. Understanding these reactions is vital for assessing the environmental impact and degradation pathways of PCBs (Dalai et al., 2017).

Wissenschaftliche Forschungsanwendungen

Chemische und physikalische Eigenschaften

“2',3,3',4',5'-Pentachlor-4-biphenylol” ist ein hochchloriertes PCB, das zu seiner lipophilen Natur und seinem Potenzial zur Bioakkumulation in lebenden Organismen beiträgt . Es ist im Allgemeinen schlecht wasserlöslich, aber gut löslich in organischen Lösungsmitteln wie Fetten und Ölen.

Umweltbelastung

Als persistenter organischer Schadstoff ist „4-Hydroxy-PCB 106“ in der Umwelt allgegenwärtig. Seine Umweltstabilität ermöglicht es ihm, jahrzehntelang in Böden und Sedimenten zu verbleiben.

Neurotoxische Wirkungen

Die Forschung hat gezeigt, dass die Exposition von „4-Hydroxy-PCB 106“ in utero oder während der Laktation die spontane motorische Aktivität und die motorische Koordination bei jungen erwachsenen männlichen Mäusen beeinflusst . Dies deutet darauf hin, dass eine perinatale Exposition gegenüber „4-Hydroxy-PCB 106“ unterschiedliche Auswirkungen auf die neurobehaviorale Entwicklung haben kann .

Hemmung der intestinalen Flora α-Glucosidase

“4-Hydroxy-PCB 106” wurde als Hemmstoff der Aktivität der intestinalen Flora α-Glucosidase gefunden, einem verbreiteten Kohlenhydrat-aktiven Enzym . Dieses Enzym wandelt komplexe diätetische Polysaccharide in Monosaccharide um und hilft dem Körper, komplexe Kohlenhydrate abzubauen und Energie für das Überleben und Wachstum der Bakterienflora bereitzustellen .

Chemische Reaktionen

PCBs können im Allgemeinen durch Chlorierung von Biphenyl unter verschiedenen Bedingungen synthetisiert werden. Es ist bekannt, dass sie in der Umwelt ziemlich stabil und abbauresistent sind.

Wirkmechanismus

Biochemical Pathways

One source suggests that hydroxylated pcb metabolites, which may include this compound, can inhibit estrogen sulfotransferase . This could potentially affect estrogen metabolism and related pathways.

Pharmacokinetics

These properties would impact the bioavailability of the compound .

Eigenschaften

IUPAC Name |

2-chloro-4-(2,3,4,5-tetrachlorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5O/c13-7-3-5(1-2-9(7)18)6-4-8(14)11(16)12(17)10(6)15/h1-4,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGAILIYIKMFHPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172792 | |

| Record name | 2',3,3',4',5'-Pentachloro-4-biphenylol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

192190-09-3 | |

| Record name | 4-Hydroxy-2′,3,3′,4′,5′-pentachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192190-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',3,3',4',5'-Pentachloro-4-biphenylol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192190093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',3,3',4',5'-Pentachloro-4-biphenylol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',3,3',4',5'-PENTACHLORO-4-BIPHENYLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GW073T1WI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2',3,3',4',5-Pentachloro-4-biphenylol interact with estrogen receptors and what are the downstream effects?

A1: The research indicates that 2',3,3',4',5-Pentachloro-4-biphenylol exhibits minimal binding affinity for the rat uterine cytosolic estrogen receptor (ER) []. Consequently, it does not stimulate the proliferation of MCF-7 human breast cancer cells, which are known to be estrogen-responsive []. Further investigations using in vitro bioassays confirmed its lack of estrogenic activity. The study demonstrated that this compound did not induce significant luciferase activity in genetically modified HeLa cells containing an estrogen-responsive reporter gene or CAT activity in MCF-7 cells transfected with an estrogen-responsive vitellogenin A2 promoter []. These findings suggest that 2',3,3',4',5-Pentachloro-4-biphenylol does not act as an agonist at estrogen receptors and is unlikely to activate estrogen-mediated pathways.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(1-Benzyl-4-piperidyl)oxy]propanenitrile](/img/structure/B62428.png)

![1,2,3,4,4A,5-Hexahydropyrazino[2,1-C][1,4]benzoxazine](/img/structure/B62432.png)

![8-Methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B62442.png)